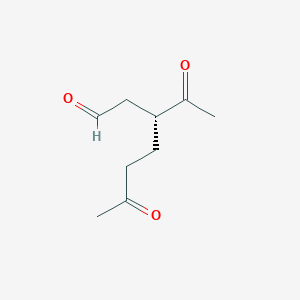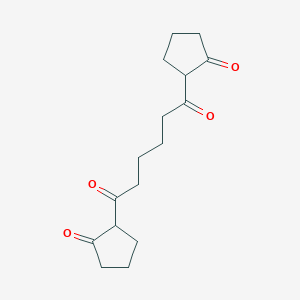
1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione is an organic compound with the molecular formula C16H22O4 It is a tetraketone, meaning it contains four ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione typically involves the reaction of hexane-1,6-dione with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and induce cytotoxic effects, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(2-oxocyclohexyl)hexane-1,6-dione: A similar tetraketone with cyclohexyl groups instead of cyclopentyl groups.
1,6-Bis(2-oxo-3-methylcyclohexyl)hexane-1,6-dione: Another tetraketone with methyl-substituted cyclohexyl groups.
Uniqueness
1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione is unique due to its specific cyclopentyl groups, which confer distinct chemical and biological properties. The smaller ring size of cyclopentyl groups compared to cyclohexyl groups can influence the compound’s reactivity and interactions with molecular targets.
Properties
CAS No. |
194426-97-6 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
1,6-bis(2-oxocyclopentyl)hexane-1,6-dione |
InChI |
InChI=1S/C16H22O4/c17-13(11-5-3-9-15(11)19)7-1-2-8-14(18)12-6-4-10-16(12)20/h11-12H,1-10H2 |
InChI Key |
SPJCPXMQEROBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)CCCCC(=O)C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


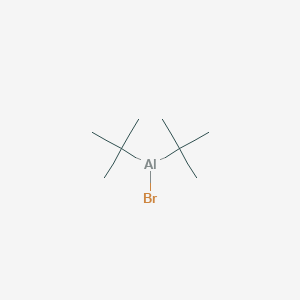


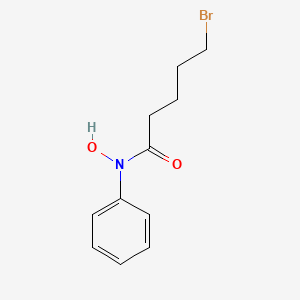
![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
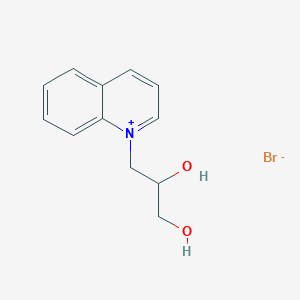
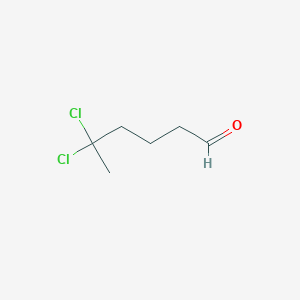
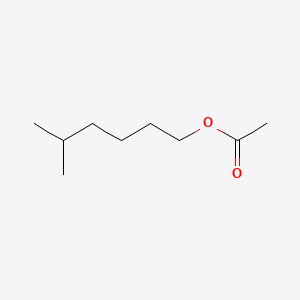
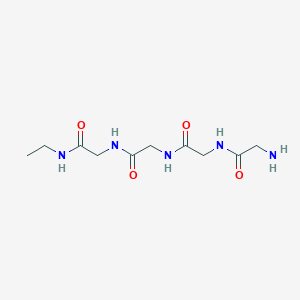
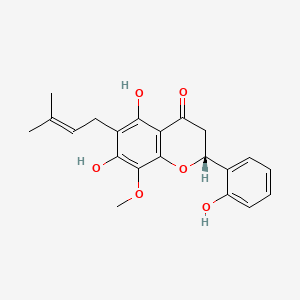
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
